molecular formula C14H17NO2 B2559095 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 351370-94-0

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2559095
CAS No.: 351370-94-0
M. Wt: 231.295
InChI Key: PRAZATCEOJHMET-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the molecular formula C14H17NO2. It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a spiro-fused azaspiroheptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through intramolecular cyclization reactions. For instance, starting from a suitable precursor, such as a benzylamine derivative, the cyclization can be induced using reagents like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient reaction control and purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAZATCEOJHMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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